5-fluoro-4-iodo-1-phenyl-1H-pyrazole
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Overview
Description
5-Fluoro-4-iodo-1-phenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Scientific Research Applications
Chemistry: In chemistry, 5-fluoro-4-iodo-1-phenyl-1H-pyrazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It can be used to develop new pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation . The specific interaction between 5-fluoro-4-iodo-1-phenyl-1H-pyrazole and its targets would depend on the nature of the targets and the chemical structure of the compound.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Similar compounds have been shown to have various biological effects . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the action of a compound
Biochemical Analysis
Biochemical Properties
5-fluoro-4-iodo-1-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the fluorine substitution in the compound can increase the binding affinity of the protein-ligand complex . This interaction is crucial for understanding the compound’s potential as a drug candidate. Additionally, the iodine atom in the structure may facilitate specific binding interactions with enzymes, potentially leading to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Furthermore, its impact on gene expression can alter the production of essential proteins, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their activity. This binding is often facilitated by the fluorine and iodine atoms, which enhance the compound’s affinity for its targets . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, organ damage, or other systemic effects. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorine and iodine atoms can enhance its binding affinity to specific transporters, facilitating its uptake and distribution within the body . Additionally, the compound’s localization and accumulation in specific tissues can impact its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-iodo-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .
Comparison with Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Fluoro-4-iodo-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and iodine atoms in the pyrazole ring enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
5-fluoro-4-iodo-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILLJRSJXNRAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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